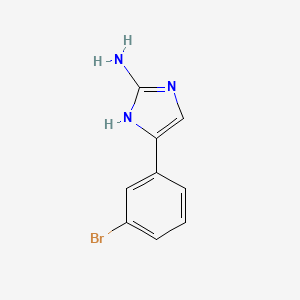

4-(3-bromophenyl)-1H-imidazol-2-amine

Overview

Description

4-(3-Bromophenyl)-1H-imidazol-2-amine is an organic compound that belongs to the class of imidazole derivatives. This compound features a bromophenyl group attached to the imidazole ring, which imparts unique chemical and physical properties. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of 4-(3-bromophenyl)-1H-imidazol-2-amine Similar compounds, such as pyrazole derivatives, have been known to exhibit potent antileishmanial and antimalarial activities . They have shown to interact with Leishmania aethiopica clinical isolate and Plasmodium berghei .

Mode of Action

The exact mode of action of This compound For instance, some pyrazoline derivatives have been found to affect the activity of acetylcholinesterase (AchE), a principal enzyme which hydrolyzes acetylcholine in the cholinergic nervous system .

Biochemical Pathways

The biochemical pathways affected by This compound Related compounds have been found to affect the production of reactive oxygen species (ros) and malondialdehyde (mda), a common biomarker for cells and tissue oxidative injury .

Result of Action

The molecular and cellular effects of This compound Related compounds have been found to affect the activity of acetylcholinesterase (ache), leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The broad application of suzuki–miyaura coupling, a common method for the synthesis of organoboron reagents like this compound, arises from the exceptionally mild and functional group tolerant reaction conditions .

Biochemical Analysis

Biochemical Properties

4-(3-bromophenyl)-1H-imidazol-2-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with enzymes such as acetylcholinesterase, which is responsible for hydrolyzing acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent effects on neurotransmission. Additionally, this compound has been reported to interact with other proteins and biomolecules involved in oxidative stress pathways, further highlighting its biochemical significance .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the expression of genes involved in oxidative stress response, leading to alterations in the levels of reactive oxygen species (ROS) within cells . These changes can impact cellular metabolism and overall cell health. Furthermore, the compound’s interaction with acetylcholinesterase can lead to changes in neurotransmission, affecting neuronal cell function and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of acetylcholinesterase is a key mechanism of action, where it binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine . This inhibition results in increased acetylcholine levels, which can influence neurotransmission and neuronal signaling. Additionally, this compound may interact with other enzymes and proteins involved in oxidative stress pathways, leading to changes in gene expression and cellular responses to oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under controlled conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of acetylcholinesterase activity and persistent changes in gene expression related to oxidative stress response . These findings suggest that the compound’s effects are maintained over extended periods, making it a valuable tool for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit acetylcholinesterase activity without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including neurotoxicity and oxidative damage . These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s inhibition of acetylcholinesterase affects the cholinergic pathway, leading to changes in neurotransmitter levels and signaling . Additionally, this compound may influence metabolic flux and metabolite levels by modulating oxidative stress pathways and gene expression . These interactions underscore the compound’s role in regulating cellular metabolism and biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is transported across cell membranes through specific transporters and binding proteins, which facilitate its localization to target sites . Once inside the cell, this compound can accumulate in specific cellular compartments, where it interacts with enzymes and proteins to exert its effects . The distribution of the compound within tissues also influences its overall activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in oxidative stress response and cellular metabolism . This subcellular localization is crucial for the compound’s ability to modulate biochemical pathways and cellular processes effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromophenyl)-1H-imidazol-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-bromoaniline and glyoxal.

Cyclization Reaction: The 3-bromoaniline undergoes a cyclization reaction with glyoxal in the presence of an acid catalyst to form the imidazole ring.

Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclization reaction under controlled temperature and pressure conditions.

Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance reaction efficiency and yield.

Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The imidazole ring can be oxidized to form imidazole N-oxides under appropriate conditions.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Oxidation Products: Imidazole N-oxides are the major products formed during oxidation reactions.

Reduction Products: Reduced amine derivatives are the primary products of reduction reactions.

Scientific Research Applications

4-(3-Bromophenyl)-1H-imidazol-2-amine has several applications in scientific research, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is employed in studies investigating the biological activities of imidazole derivatives, including antimicrobial, antifungal, and anticancer properties.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

4-(4-Bromophenyl)-1H-imidazol-2-amine: A similar compound with the bromine atom positioned at the para position on the phenyl ring.

4-(3-Chlorophenyl)-1H-imidazol-2-amine: A compound with a chlorine atom instead of bromine on the phenyl ring.

4-(3-Methylphenyl)-1H-imidazol-2-amine: A derivative with a methyl group on the phenyl ring.

Uniqueness

4-(3-Bromophenyl)-1H-imidazol-2-amine is unique due to the presence of the bromine atom at the meta position on the phenyl ring, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the specific positioning of the bromine atom may enhance the compound’s binding affinity to certain molecular targets, contributing to its potential therapeutic applications.

Biological Activity

4-(3-bromophenyl)-1H-imidazol-2-amine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H9BrN2

- Molecular Weight : 227.09 g/mol

- IUPAC Name : this compound

This compound features a brominated phenyl group attached to an imidazole ring, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole moiety is known for its role in mimicking histidine residues in proteins, which can influence enzyme activity and protein-protein interactions.

Target Interactions

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It may act as a modulator of certain receptors, influencing signaling pathways related to inflammation and cancer.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 µM |

| Escherichia coli | 40 µM |

| Pseudomonas aeruginosa | 30 µM |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound's anticancer potential has also been explored. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance:

- In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 µM.

Case Studies

-

Case Study on Antibacterial Efficacy :

A study published in MDPI evaluated the antibacterial activity of various imidazole derivatives, including this compound. The results indicated that this compound had comparable efficacy to standard antibiotics against resistant strains of bacteria, highlighting its potential as a lead compound for further development . -

Case Study on Anticancer Properties :

Research published in PubChem explored the compound's effect on cancer cell lines, showing promising results in inhibiting tumor growth through modulation of apoptotic pathways . The study emphasized the need for further investigation into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name |

5-(3-bromophenyl)-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUUVFHVVUJMSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CN=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.